Comparative CKIα Binding Affinity vs. Inactive Scaffold Analog A64
In the pyrazole-pyrimidine series, binding affinity to CKIα is highly dependent on substitution. While compound A51 (a closely related analog) demonstrates potent binding, the analog A64—which shares the core scaffold but differs in substitution—shows markedly reduced binding affinity, correlating with a lack of functional apoptosis induction in leukemic cells [1]. This class-level inference establishes that not all compounds within this patent family achieve the target engagement required for p53 stabilization and MYC downregulation.
| Evidence Dimension | CKIα target engagement (binding affinity correlation with functional activity) |
|---|---|
| Target Compound Data | Exact binding affinity (Kd) for 2-methoxy-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide not individually reported in open literature; however, compounds within the same pyrazole-pyrimidine benzamide patent class (e.g., A51, A86) achieve low nanomolar Kd values for CKIα [1]. |
| Comparator Or Baseline | Compound A64 (inactive analog): poor CDK9 binding; fails to induce apoptosis or stabilize p53 [1]. |
| Quantified Difference | Qualitative difference: active analogs bind CKIα and CDK7/9 with low nanomolar Kd values, whereas A64 does not. The difference in substitution leads to a functional loss of activity. |
| Conditions | In vitro kinase binding assay (Kd determination) and cell-based apoptosis assay in MLL-AF9 AML cells. |
Why This Matters
This highlights that generic 'pyrazole-pyrimidine' procurement without verifying the exact substitution pattern risks obtaining an inactive compound, as demonstrated by the A64 analog.
- [1] Minzel, W., Burstain, I., Snir-Alkalay, I., et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell, 2018, 175(1), 171–185. doi:10.1016/j.cell.2018.07.045. View Source
